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Compound of Interest

Compound Name: 2,3-Dimethylcyclohexanol

Cat. No.: B075514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2,3-
dimethylcyclohexanol, a saturated cyclic alcohol. The information contained herein is

intended to assist researchers, scientists, and professionals in drug development in

understanding the fragmentation behavior of this compound and in developing analytical

methods for its identification and characterization. This document details the key fragmentation

pathways under electron ionization (EI) and provides a representative experimental protocol for

its analysis by gas chromatography-mass spectrometry (GC-MS).

Molecular Properties and Electron Ionization Mass
Spectrum
2,3-Dimethylcyclohexanol (C8H16O) has a molecular weight of approximately 128.21 g/mol .

[1] Under standard electron ionization (EI) at 70 eV, the molecule undergoes fragmentation,

resulting in a characteristic mass spectrum. The molecular ion peak (M+) at m/z 128 is often of

low abundance or absent, a common feature for aliphatic and alicyclic alcohols.[2][3]

Table 1: Key Ions in the Electron Ionization Mass Spectrum of 2,3-Dimethylcyclohexanol
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m/z Proposed Fragment Relative Abundance

128 [C8H16O]+• (Molecular Ion) Low

113 [M - CH3]+ Moderate

110 [M - H2O]+• Moderate

95 [M - H2O - CH3]+ High

81 [C6H9]+ High

71 [C5H11]+ or [C4H7O]+ High (Base Peak)

57 [C4H9]+ High

Note: Relative abundances are qualitative and can vary depending on the specific isomer and

instrument conditions. The data presented is a summary based on typical spectra of substituted

cyclohexanols.

Primary Fragmentation Pathways
The fragmentation of 2,3-dimethylcyclohexanol upon electron ionization is primarily driven by

the presence of the hydroxyl group and the alkyl substitutions on the cyclohexane ring. The

main fragmentation pathways include alpha-cleavage, dehydration, and subsequent

fragmentation of the resulting ions.

Alpha-Cleavage
Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing

the hydroxyl group. This is a common fragmentation pathway for alcohols as it leads to the

formation of a resonance-stabilized oxonium ion.[2] For 2,3-dimethylcyclohexanol, there are

two potential alpha-cleavage points on the ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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